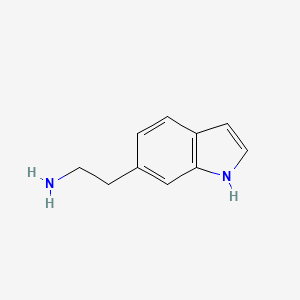

1H-Indole-6-ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-6-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7,12H,3,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXWKQVHECMCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46054-15-3 | |

| Record name | 2-(1H-indol-6-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations

Established Synthetic Pathways for 1H-Indole-6-ethanamine and Related Structures

Several well-established routes are employed for the synthesis of indole-ethanamine derivatives. These methods often involve the construction of the indole (B1671886) core followed by the introduction or modification of the ethanamine side chain.

Nitrovinyl Reduction Routes

A common and effective method for synthesizing tryptamine (B22526) derivatives, including those substituted at the 6-position, is through the reduction of a nitrovinylindole intermediate. maps.org This two-step process typically begins with a Henry condensation reaction between an appropriately substituted indole-3-carbaldehyde and a nitroalkane to form a 3-(nitrovinyl)indole. maps.org Subsequent reduction of the nitro group and the vinyl double bond, often achieved with powerful reducing agents like lithium aluminum hydride (LiAlH4), yields the desired tryptamine. maps.orgderpharmachemica.com

For instance, the synthesis of 2-(1H-indol-3-yl)ethanamine (tryptamine) can be achieved by first reacting 1H-indole-3-carbaldehyde with nitromethane (B149229) in the presence of ammonium (B1175870) acetate (B1210297) to yield 3-((E)-2-nitrovinyl)-1H-indole. derpharmachemica.com This intermediate is then reduced using LiAlH4 in a solvent like tetrahydrofuran (B95107) (THF) to produce tryptamine. derpharmachemica.com This general strategy can be adapted to synthesize 6-substituted tryptamines by starting with the corresponding 6-substituted indole.

A variation of this approach involves the reaction of an indole with 1-(dimethylamino)-2-nitroethylene (DMANE) in the presence of trifluoroacetic acid to append a nitrovinyl group at the 3-position, which is then reduced to the ethanamine. nih.gov

Table 1: Key Reactions in Nitrovinyl Reduction Routes

| Step | Reaction | Reagents & Conditions | Product |

| 1 | Henry Condensation | Indole-3-carbaldehyde, Nitromethane, Ammonium Acetate, Heat | 3-((E)-2-nitrovinyl)-1H-indole |

| 2 | Reduction | 3-((E)-2-nitrovinyl)-1H-indole, LiAlH4, THF/Ether, Reflux | 2-(1H-indol-3-yl)ethanamine |

Amine Condensation Reactions

Amine condensation reactions are fundamental in building more complex molecules from simpler amine precursors. In the context of 1H-Indole-6-ethanamine, this can involve the reaction of the ethanamine moiety with various electrophiles or the use of the indole nitrogen as a nucleophile.

One-pot three-component reactions, a type of condensation reaction, have been utilized to synthesize complex indole derivatives. For example, 2-(1H-indol-3-yl)ethanamine can be condensed with 3-phenacylidene oxindoles and dimedone in the presence of a p-toluenesulfonic acid catalyst to form highly functionalized indole structures. dergipark.org.tr Another example is the Mannich reaction, which involves the condensation of an aldehyde (commonly formaldehyde), a secondary amine, and a compound with an active hydrogen, such as indole. uobaghdad.edu.iq

Furthermore, amide coupling reactions are a prevalent form of amine condensation. For example, (1H-indol-6-yl)(piperazin-1-yl)methanone has been coupled with various substituted acids using HATU as a coupling reagent to generate a library of amide derivatives. researchgate.net Similarly, tryptamine can be condensed with carboxylic acids, such as 6-bromopicolinic acid, under basic conditions to form amide-linked products. nih.gov

Table 2: Examples of Amine Condensation Reactions

| Reactants | Catalyst/Reagent | Product Type |

| 2-(1H-indol-3-yl)ethanamine, 3-phenacylidene oxindoles, dimedone | p-Toluene sulfonic acid | Fused heterocyclic indole derivative |

| Indole, Formaldehyde (B43269), Secondary Amine | - | Mannich base |

| (1H-indol-6-yl)(piperazin-1-yl)methanone, Substituted acid | HATU | Amide derivative |

| Tryptamine, 6-Bromopicolinic acid | Base | Amide derivative |

Advanced Coupling Reactions

Modern synthetic chemistry has seen the development of powerful cross-coupling reactions, particularly those catalyzed by transition metals like palladium, which have been applied to the synthesis of complex indole-containing molecules. These reactions allow for the formation of carbon-nitrogen and carbon-carbon bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are instrumental in the N-arylation of indoles and the synthesis of bisindole alkaloids. acs.org For example, the total synthesis of (−)-aspergilazine A, a bisindole alkaloid with a unique N1′–C6 bisindole bond, utilized a Pd-catalyzed cross-coupling reaction. acs.org These methods have become a general technology for preparing aromatic amines. acs.org

Copper-catalyzed reactions also play a role in indole synthesis. For instance, the cross-coupling of 1-alkynes with vinyl iodides catalyzed by CuI provides conjugated enynes, which can be precursors for indole synthesis. organic-chemistry.org Additionally, a copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives can produce indoles at room temperature. organic-chemistry.org Iron-catalyzed cascade reactions have also been developed to afford diverse 2-substituted indole-3-carboxylates. organic-chemistry.org More recently, an FeCl3-catalyzed radical C–N coupling has been reported for the synthesis of indole-fused eight-membered aza-heterocycles. acs.org

Regioselective Synthesis Approaches

Controlling the position of substitution on the indole ring is a critical challenge in indole chemistry. Regioselective synthesis aims to direct reactions to a specific carbon or nitrogen atom of the indole nucleus.

The Pictet-Spengler reaction, a classic method for synthesizing β-carbolines from tryptamines and aldehydes or ketones, can exhibit regioselectivity. For example, the reaction between 2-(1H-indol-4-yl)ethanamine and secologanin (B1681713) in a potassium phosphate (B84403) buffer regioselectively occurs at the indole C3 position. beilstein-journals.org The choice of catalyst can also influence the regioselectivity of cyclization reactions involving indole derivatives. beilstein-journals.org

The Nenitzescu indole synthesis, which typically yields 5-hydroxyindoles from the reaction of 1,4-benzoquinones with aminocrotonates, can be directed to produce 6-hydroxyindoles with "reversed" regioselectivity by using N-aryl derivatives instead of N-alkyl derivatives of the aminoacrylate. researchgate.net A catalyst-free method for the synthesis of 6-hydroxyindoles involves the condensation of primary amines with a cyclohexadienone containing a β-carbonyl group at the 4-position. researchgate.netacs.org This reaction proceeds through the formation of an enamine followed by an aza-Michael reaction and rearomatization. researchgate.net

Furthermore, a method for the regioselective synthesis of C6-alkylated indoles has been developed using phosphorus ylides as alkylating reagents and alkylamines to control the regioselectivity, starting from 2-alkynylanilines. rsc.org

Stereoselective Synthesis Methodologies

Stereoselective synthesis, the ability to produce a specific stereoisomer of a chiral molecule, is of paramount importance, particularly in medicinal chemistry where different enantiomers or diastereomers can have vastly different biological activities.

For indole derivatives with a chiral center in the side chain, such as 6-(2-aminopropyl)indole, stereoselective synthesis is crucial to obtain the desired (S) or (R) enantiomer. ontosight.ai The Pictet-Spengler reaction can be performed stereoselectively. For instance, the reaction of (S)-tryptophanol with methyl 4-ethyl-5-oxopentanoate leads to a stereoselective cyclo-condensation. mdpi.com The choice of acid catalyst in such reactions can influence the stereochemistry of the product. mdpi.com

Acid-mediated 6-endo-trig cyclization of amine-substituted enones has been developed for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines. researchgate.net Additionally, the stereoselective synthesis of alkylated oxindoles can be achieved using a biphasic reaction mixture with a chiral catalyst. google.com The allylic hydroxylation of certain diterpene derivatives has been shown to be stereoselective, and subsequent reactions can be used to introduce amine functionalities. mdpi.com

Catalytic Systems in Synthetic Protocols

Catalysts are essential in modern organic synthesis for enhancing reaction rates, improving yields, and controlling selectivity. A wide array of catalytic systems are employed in the synthesis of 1H-Indole-6-ethanamine and its analogs.

Both Brønsted and Lewis acids are commonly used to catalyze the electrophilic substitution of indoles with aldehydes and ketones. beilstein-journals.org Protic acids like p-toluenesulfonic acid and Lewis acids such as BF3·Et2O are effective in promoting reactions like the Pictet-Spengler condensation. dergipark.org.trmdpi.com

Transition metal catalysts, particularly those based on palladium and copper, are widely used in cross-coupling reactions to form C-N and C-C bonds. acs.orgorganic-chemistry.org For example, Pd/C can be used for catalytic hydrogenation to reduce nitro groups. d-nb.info Iron-based catalysts, such as FeCl3, have been employed in radical C-N coupling reactions. acs.org

Organocatalysis, which uses small organic molecules as catalysts, has also found application. L-proline has been used to catalyze the one-pot three-component synthesis of indole derivatives in an aqueous solvent. dergipark.org.tr Furthermore, some reactions can proceed under catalyst-free conditions, offering a greener and more economical approach. acs.org For instance, the synthesis of 6-hydroxyindoles can be achieved by the condensation of primary amines with a specific cyclohexadienone without the need for a catalyst. researchgate.netacs.org

Functional Group Transformations and Derivatization Reactions

Electrophilic Substitution on the Indole Nucleus

The indole nucleus is a π-excessive heterocyclic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). The preferred site for electrophilic attack on the indole ring is the C-3 position of the pyrrole (B145914) moiety. This regioselectivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) formed during the reaction. If the C-3 position is already substituted, electrophilic attack may occur at the C-2 position.

While direct examples of electrophilic substitution on 1H-Indole-6-ethanamine are not extensively documented in the provided literature, the reactivity can be inferred from studies on closely related 6-substituted indoles. For instance, Friedel-Crafts acylation of 6-bromo-1H-indole with acyl chlorides proceeds at the C-3 position to yield the corresponding 3-acylindole. mdpi.comsemanticscholar.orgnih.gov This suggests that 1H-Indole-6-ethanamine would likely undergo similar C-3 functionalization. To prevent undesired reactions with the basic side chain under acidic conditions, the amino group is typically protected, for example, as a tert-butoxycarbonyl (Boc) carbamate.

Common electrophilic substitution reactions applicable to the indole nucleus include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.

Nitration: Introduction of a nitro group (-NO₂) using nitrating agents, typically under carefully controlled conditions to avoid oxidation. quimicaorganica.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using a sulfur trioxide-pyridine complex. quimicaorganica.org

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using acyl chlorides or anhydrides with a Lewis acid catalyst. mdpi.comnih.gov

Mannich Reaction: Aminomethylation at the C-3 position using formaldehyde and a secondary amine. quimicaorganica.org

Table 1: Representative Electrophilic Substitution Reactions on Indole Scaffolds

| Reaction | Reagents and Conditions | Position of Substitution | Product Type | Reference(s) |

| Friedel-Crafts Acylation | Acetyl chloride, Et₂AlCl | C-3 | 3-Acetyl-BN-indole | nih.gov |

| Friedel-Crafts Acylation | 3,4,5-Trimethoxybenzoyl chloride, HFIP | C-3 | 3-Aroyl-6-bromoindole | mdpi.com |

| Mannich Reaction | Formaldehyde, Diethylamine, Acetic acid | C-3 | 3-(Diethylaminomethyl)-6-chloroindole | |

| Nitration | Nitric mixture in acetic anhydride (B1165640) | C-3 | 3-Nitroindole | quimicaorganica.org |

| Sulfonation | SO₃-pyridine complex | C-3 | Indole-3-sulfonic acid | quimicaorganica.org |

Modifications of the Ethanamine Side Chain

The ethanamine side chain of 1H-Indole-6-ethanamine possesses a primary amino group, which is a versatile nucleophile and can be readily modified through various chemical transformations. These modifications are crucial for creating derivatives with altered physicochemical properties and biological activities.

N-Acylation and N-Sulfonylation: The primary amine can be easily acylated to form amides using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. Similarly, reaction with sulfonyl chlorides yields sulfonamides. For example, the acylation of 6-aminoindole (B160974) with benzoyl chlorides produces N-(1H-indol-6-yl)benzamides. mdpi.com

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. The N-alkylation of amides and NH indoles can be achieved with high monoselectivity using specific reagents. organic-chemistry.org The synthesis of N-substituted tryptamine derivatives is a common strategy in drug discovery. csic.es For instance, the alkylation of normetazocine with 3-(2-bromoethyl)-1H-indole has been reported. mdpi.com

Pictet-Spengler Reaction: This is a powerful intramolecular cyclization reaction that forms a new ring fused to the indole nucleus. It involves the condensation of an indole-ethylamine with an aldehyde or ketone to form an imine, which then undergoes an intramolecular electrophilic attack from the C-3 position of the indole onto the iminium ion. wikipedia.org This reaction is widely used for the synthesis of tetrahydro-β-carbolines and other complex heterocyclic systems. wikipedia.orgdicp.ac.cnthieme-connect.comchemrxiv.org The reaction is typically catalyzed by an acid, but can also proceed under thermal or even catalyst-free conditions in water. researchgate.net

Table 2: Examples of Ethanamine Side Chain Modifications in Indole Derivatives

| Reaction Type | Substrate | Reagents and Conditions | Product | Reference(s) |

| N-Acylation | 6-Aminoindole | 3-CF₃-Benzoyl chloride | N-(1H-Indol-6-yl)-3-(trifluoromethyl)benzamide | mdpi.com |

| N-Alkylation | (-)-Normetazocine | 3-(2-Bromoethyl)-1H-indole, NaHCO₃, DMF, 100°C | (-)-N-(2-(1H-Indol-3-yl)ethyl)normetazocine | mdpi.com |

| Pictet-Spengler Reaction | 2-(1H-Indol-4-yl)ethanamine | Aldehydes/Ketones, Water, 50°C | Azepino[3,4,5-cd]indoles | researchgate.net |

| Reductive Amination | Tryptamine | Aldehyde/Ketone, Reducing agent | N-Substituted tryptamine | csic.es |

| N-Boc Protection | Tryptamine | Boc₂O, Et₃N, DCM | tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate | nih.gov |

Biological Activity and Mechanistic Investigations Preclinical

Receptor Binding and Ligand Interactions

Preclinical research into 1H-Indole-6-ethanamine and its structural analogs has revealed interactions with a variety of biological targets. These investigations primarily focus on receptor binding affinities and modulation of channel and enzyme activity, providing a foundational understanding of the compound's pharmacological profile. The following sections detail the specific interactions of indole (B1671886) ethylamine (B1201723) derivatives with key physiological systems.

Indole ethylamine derivatives, commonly known as tryptamines, are structurally similar to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) and are known to interact with various serotonin receptors. psilosybiini.infowikipedia.org The psychoactive effects of many tryptamines are primarily mediated by their agonist activity at the 5-HT2A receptor. psilosybiini.info

Binding affinity studies on a range of tryptamine (B22526) analogues have been conducted to elucidate structure-activity relationships. nih.gov Research shows that N-benzyl substitution on the tryptamine scaffold can influence affinity for 5-HT2 subtypes. For instance, N-benzyltryptamine demonstrated Ki values of 245 nM for the 5-HT2A receptor, 100 nM for the 5-HT2B receptor, and 186 nM for the 5-HT2C receptor. In functional assays, it acted as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor.

Furthermore, substitutions on the indole nucleus significantly impact receptor binding. Halogenated derivatives of N,N-dimethyltryptamine (DMT), a well-known indole ethylamine, show high nanomolar affinity for several human 5-HT receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net Studies on 2-substituted tryptamines have found that the 5-HT6 receptor can accommodate small alkyl groups at the indole 2-position, with some compounds binding with affinity comparable to serotonin itself. acs.org For example, 2-ethyl-5-methoxy-N,N-dimethyltryptamine binds with high affinity to human 5-HT6 receptors (Ki = 16 nM) and acts as a full agonist. acs.org

| Compound | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT6 (Ki, nM) |

|---|---|---|---|---|

| N-benzyltryptamine | 245 | 100 | 186 | N/A |

| 2-ethyl-5-methoxy-N,N-dimethyltryptamine | N/A | N/A | N/A | 16 |

Recent preclinical studies have identified novel indole ethylamine derivatives as regulators of lipid metabolism through the modulation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). mdpi.com PPARα is a key transcriptional regulator involved in fatty acid oxidation. In one study, a newly designed and synthesized indole ethylamine derivative, referred to as compound 9, was shown to effectively activate PPARα. mdpi.com

In silico docking simulations were performed to predict the binding affinity of these novel derivatives to the human PPARα ligand-binding pocket. The results indicated that compound 9 had a superior binding affinity compared to the commercial PPARα agonist, fenofibrate (B1672516). nih.gov This suggests a strong potential for direct interaction and modulation of the receptor. These computational findings were supported by in vitro assays in oleic acid-induced AML12 hepatocytes, where the compound demonstrated significant effects on lipid accumulation. mdpi.com

| Compound | Docking Score |

|---|---|

| Compound 9 (Indole Ethylamine Derivative) | 10.9630 |

| Fenofibrate (Positive Control) | 8.4709 |

| Lanifibranor | 3.4233 |

The same research that identified indole ethylamine derivatives as PPARα modulators also established their activity on Carnitine Palmitoyltransferase 1 (CPT1). mdpi.com CPT1 is the rate-limiting enzyme in mitochondrial fatty acid oxidation, facilitating the transport of long-chain fatty acids into the mitochondria. nih.gov The study demonstrated that the novel indole ethylamine derivative (compound 9) can effectively activate CPT1a, the liver isoform of the enzyme. mdpi.com This dual-target activity on both PPARα and CPT1a suggests a synergistic mechanism for regulating lipid metabolism. mdpi.com The activation of CPT1a contributes to the observed reduction in intracellular triglyceride levels in hepatocyte cell models. nih.gov

The indole scaffold is a key feature in a class of compounds that act as allosteric modulators of the Cannabinoid Receptor 1 (CB1). acs.org Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to endogenous or exogenous ligands. biorxiv.org The first evidence of an allosteric binding site on the CB1 receptor came from the identification of three indole compounds that enhanced agonist binding affinity while inhibiting agonist activity. acs.org

Subsequent research has focused on indole-2-carboxamide derivatives. These compounds have shown potential as both positive and negative allosteric modulators of the CB1 receptor. nih.gov For example, the indole-2-carboxamide identified as compound 12d was found to be a potent CB1 allosteric modulator with a binding affinity (KB) of 259.3 nM and a high positive binding cooperativity (α) of 24.5. This indicates that it significantly enhances the binding of orthosteric agonists to the receptor.

KCNT1, also known as the Slack channel, is a sodium-activated potassium channel that regulates neuronal excitability. mdpi.com Gain-of-function mutations in the KCNT1 gene are associated with severe developmental and epileptic encephalopathies. mdpi.comresearchgate.net Consequently, inhibitors of the KCNT1 channel are of significant therapeutic interest. Preclinical research has identified several small molecules, such as quinidine (B1679956) and bepridil, that can block the channel pore and inhibit its activity. researchgate.net However, a review of the current scientific literature, including medicinal chemistry perspectives on KCNT1 blockers, does not indicate that 1H-Indole-6-ethanamine or its close tryptamine analogues are subjects of investigation for KCNT1 channel interaction. The development of KCNT1 inhibitors has so far focused on other chemical scaffolds.

The indole nucleus is present in several multi-kinase inhibitors that target the Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis. While there is no direct preclinical data on 1H-Indole-6-ethanamine as a VEGFR inhibitor, other indole-containing compounds have demonstrated significant activity. For example, Surufatinib (also known as HMPL-012) is an oral multi-kinase inhibitor with an indole core structure that targets VEGFR-1, -2, and -3, among other kinases. Famitinib is another oral inhibitor with an indole structure that targets VEGFR-2 and -3. These examples demonstrate that the indole scaffold can be incorporated into molecules that effectively inhibit VEGFR signaling, a critical pathway in tumor growth and angiogenesis.

Antimicrobial Research

Preclinical research has explored the potential of compounds based on the 1H-Indole-ethanamine scaffold as antimicrobial agents. These investigations have focused on their activity against a range of clinically relevant bacteria and fungi, as well as the underlying mechanisms of their action.

Derivatives of 1H-Indole-ethanamine, particularly bis-indole alkaloids, have demonstrated notable antibacterial properties, especially against Gram-positive bacteria. The marine bis-indole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its fluorinated analogue have shown antimicrobial activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA). mdpi.com In one study, the natural compound exhibited a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against both an MRSA and an MSSA strain. mdpi.com

The structural framework of indole is considered a promising candidate for developing new treatments against multidrug-resistant MRSA. oup.comnih.gov Synthetic bis-indolic derivatives have shown antistaphylococcal activity, which is maintained against multidrug-resistant S. aureus strains, including vancomycin-intermediate S. aureus (VISA). oup.com Furthermore, certain synthetic indole derivatives have shown a low frequency of generating resistant mutants in vitro against both S. aureus and Bacillus subtilis. nih.gov The antibacterial activity of these compounds often mirrors their effectiveness against key bacterial enzymes. nih.gov

| Compound Class | Pathogen | Activity / MIC | Source |

|---|---|---|---|

| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (Natural) | S. aureus (MRSA) | 2 µg/mL | mdpi.com |

| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (Fluorinated Analogue) | S. aureus (MRSA) | 32 µg/mL | mdpi.com |

| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (Natural) | S. aureus (MSSA) | 2 µg/mL | mdpi.com |

| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (Fluorinated Analogue) | S. aureus (MSSA) | 16 µg/mL | mdpi.com |

| Synthetic Indole Derivative (SMJ-2) | B. subtilis MTCC 121 | MIC remained constant over 21 days | nih.gov |

The antifungal potential of indole derivatives has also been a subject of investigation. Studies on 1-(1H-indol-3-yl) derivatives have shown fungicidal activity against various Candida species and Aspergillus niger. nih.govresearchgate.net In one study, specific derivatives were effective against Candida albicans, Candida glabrata, and Candida parapsilosis at concentrations ranging from 0.250 to 1 mg/mL. nih.gov A. niger was generally observed to be more resistant compared to the yeast strains. nih.gov

Fungi from the Aspergillus genus, such as A. fumigatus, A. flavus, and A. niger, are significant pathogens, and there is a continuous search for novel antifungal agents to combat infections they cause. nih.govscirp.org Research has shown that certain indole alkaloids isolated from fungi like Aspergillus fumigatus itself can possess biological activity, highlighting the diverse chemical space of indole-based compounds. mdpi.com

| Compound Class | Pathogen | Activity / Concentration | Source |

|---|---|---|---|

| 1-(1H-indol-3-yl) derivatives (3b, 3c, 3e) | Candida albicans (ATCC & clinical isolates) | Fungicidal at 0.250–1 mg/mL | nih.gov |

| 1-(1H-indol-3-yl) derivatives (3b, 3c, 3e) | Candida glabrata (clinical isolates) | Fungicidal at 0.250–1 mg/mL | nih.gov |

| 1-(1H-indol-3-yl) derivatives (3b, 3c, 3e) | Candida parapsilosis (clinical isolates) | Fungicidal at 0.250–1 mg/mL | nih.gov |

| 1-(1H-indol-3-yl) derivatives (3b, 3c, 3e) | Aspergillus niger ATCC 16404 | Fungicidal at 0.250–1 mg/mL | nih.gov |

A significant mechanism contributing to antibiotic resistance in bacteria like S. aureus is the action of efflux pumps, which expel antimicrobial agents from the cell. nih.gov The chromosomally encoded NorA efflux pump is a primary factor in resistance to compounds like fluoroquinolones. nih.gov Research has focused on indole derivatives as potential NorA efflux pump inhibitors (EPIs). nih.govimperial.tech By inhibiting this pump, these compounds can increase the intracellular concentration of antibiotics, potentially restoring their efficacy. nih.govimperial.tech Studies have demonstrated that certain indole derivatives can potentiate the activity of antibiotics by inhibiting the NorA efflux pump, as evidenced by increased accumulation of fluorescent substrates like ethidium (B1194527) bromide and norfloxacin (B1679917) within the bacterial cells. nih.gov

Another key target for antibacterial agents are topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. nih.gov Resistance to fluoroquinolones can arise from mutations in the genes encoding these enzymes. nih.gov Aminocoumarin antibiotics, which are known inhibitors of bacterial DNA gyrase, have been studied alongside their synthetic analogues for their inhibitory activity against both DNA gyrase and topoisomerase IV from S. aureus and E. coli. nih.gov Quinolone antibacterials exert their toxic effects by converting topoisomerase IV into a poisonous adduct on the DNA, leading to DNA damage. researchgate.net Some novel bacterial topoisomerase inhibitors (NBTIs) that are structurally related to the indole core have been shown to stabilize DNA breaks mediated by topoisomerase IV. dntb.gov.ua

Antiproliferative and Antineoplastic Activity (In Vitro Cell Line Studies)

The indole nucleus is a prominent scaffold in numerous natural and synthetic compounds with anticancer properties. nih.gov Preclinical in vitro studies have evaluated derivatives of 1H-Indole-ethanamine for their ability to inhibit the growth of cancer cells and to induce cell death pathways.

Indole-based compounds have been tested against a variety of human cancer cell lines, demonstrating a broad spectrum of antiproliferative activity. nih.gov For instance, a series of indole-aryl amide derivatives were evaluated for their in vitro cytotoxicity against cell lines including HT29 (colon), HeLa (cervix), IGROV-1 (ovary), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). nih.gov Some of these compounds showed significant activity against most of the tested cell lines. nih.gov

One particular compound demonstrated noteworthy selectivity, showing potent activity against the malignant HT29 colon cancer cell line with an IC50 value of 2.61 µM, while being significantly less active against healthy human intestinal cells. nih.gov Other indole derivatives have shown activity against liver cancer cell lines (HepG2), lung cancer cells (A549, H1299), and acute myeloid leukemia (AML) cells. nih.govircmj.com The antiproliferative effects are often dose- and time-dependent. ircmj.commdpi.com

| Compound Class | Cancer Cell Line | Cell Type | IC50 Value (µM) | Source |

|---|---|---|---|---|

| Indole-aryl amide (Compound 5) | HT29 | Colon Adenocarcinoma | 2.61 | nih.gov |

| Indole-aryl amide (Compound 5) | PC-3 | Prostate Cancer | 0.39 | nih.gov |

| Indole-aryl amide (Compound 5) | Jurkat J6 | T-cell Leukemia | 0.37 | nih.gov |

| Indole-3-carbinol | H1299 | Lung Cancer (NSCLC) | 449.5 | nih.gov |

| Indole-core derivative (C18H10N2F6O) | AML Cell Line | Acute Myeloid Leukemia | ~250 µg/mL (IC50) | ircmj.com |

A primary mechanism through which indole compounds exert their anticancer effects is the induction of regulated cell death, particularly apoptosis. mdpi.comnih.gov Apoptosis is a crucial process for eliminating cancerous cells, and its induction is a desirable attribute for anticancer agents. mdpi.commdpi.com

Studies have shown that indole derivatives can trigger apoptosis in cancer cells through various mechanisms. nih.gov For example, 2,2-bis(6-bromo-3-indolyl) ethylamine induces apoptosis in human myelomonocytic lymphoma cells (U937) by inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the levels of the pro-apoptotic protein Bax. nih.gov Similarly, a novel indole-core-based compound was found to downregulate the gene expression of Bcl-2 and upregulate Bax in AML cells, consistent with the induction of apoptosis. ircmj.com The activation of caspases, which are key executioner proteins in the apoptotic cascade, is another hallmark of this process. nih.gov Research on other heterocyclic compounds has confirmed that the induction of apoptosis can proceed through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases 7, 8, 9, and 10. mdpi.com This programmed cell death is often preceded by cell cycle arrest, preventing cancer cells from proliferating. nih.govnih.gov

Modulation of Tubulin Polymerization

The indole nucleus is a core structure in numerous compounds that have been identified as inhibitors of tubulin polymerization, a critical process for cell division and a key target for anticancer agents. nih.gov While the broader class of indole derivatives, including aroylindoles and arylthioindoles, has demonstrated significant inhibition of tubulin polymerization, specific preclinical data detailing the modulatory effects of 1H-Indole-6-ethanamine on this process are not extensively documented in publicly available research. nih.gov Further investigation is required to determine if 1H-Indole-6-ethanamine shares the tubulin-inhibiting properties of other indole-containing molecules.

Inhibition of DNA Topoisomerases

Anti-inflammatory Response Modulation

Indole derivatives have been a focus of research for the development of new anti-inflammatory agents due to their structural similarity to endogenous molecules involved in inflammatory pathways. Preclinical studies on various indole-containing compounds have demonstrated promising anti-inflammatory and antinociceptive activities, often through the modulation of inflammatory mediators. At present, detailed preclinical data specifically elucidating the anti-inflammatory response modulation by 1H-Indole-6-ethanamine is limited.

Antioxidant Capacity and Mechanisms

The antioxidant potential of indole derivatives is an area of active investigation. The indole ring system can act as a scavenger of free radicals, thereby mitigating oxidative stress.

Lipid Peroxidation Inhibition

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of lipid degradation and cell damage. The ability of a compound to inhibit lipid peroxidation is a crucial indicator of its antioxidant capacity. While the broader category of indole ethylamine derivatives has been studied for its effects on lipid metabolism, specific preclinical data quantifying the lipid peroxidation inhibition by 1H-Indole-6-ethanamine and elucidating its precise mechanisms are not well-documented.

Antiviral Investigations (In Vitro)

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry and has been incorporated into numerous antiviral agents. nih.govnih.gov A wide range of indole derivatives have been synthesized and evaluated for their activity against various viruses, demonstrating the versatility of this chemical motif in antiviral drug discovery. nih.govnih.gov However, specific in vitro studies investigating the antiviral activity of 1H-Indole-6-ethanamine against a panel of viruses have not been extensively reported.

Neurobiological Implications (Preclinical, Mechanistic)

Given the structural resemblance of 1H-Indole-6-ethanamine to endogenous neuroactive compounds like tryptamine, its potential neurobiological effects are of significant interest. The indoleamine structure is a key feature of many neurotransmitters and neuromodulators. However, specific preclinical, mechanistic studies to fully characterize the neurobiological implications of 1H-Indole-6-ethanamine are not yet widely available.

Metabolic Regulation (Cellular Models)

Scientific investigation into the specific effects of 1H-Indole-6-ethanamine on metabolic regulation within cellular models is limited. Extensive searches of preclinical literature did not yield specific studies focusing on this compound's direct impact on cellular metabolic pathways. Research has been conducted on various indole ethylamine derivatives, which are molecules that share a similar core structure. For instance, a novel synthesized derivative has been shown to reduce intracellular triglyceride levels in AML12 liver cells by activating PPARα and CPT1a. nih.govsemanticscholar.orgnih.gov However, this derivative is a distinct and more complex molecule than 1H-Indole-6-ethanamine. Therefore, its findings cannot be directly attributed to 1H-Indole-6-ethanamine.

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Requirements for Biological Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For the broader class of tryptamines that interact with serotonin (B10506) receptors, the key pharmacophoric elements are generally understood to be:

An indole (B1671886) ring system , which provides a critical scaffold for interaction with the receptor, often through pi-stacking and hydrophobic interactions.

A protonatable nitrogen atom on the ethylamine (B1201723) side chain, which is typically ionized at physiological pH and forms a crucial ionic bond with a conserved aspartate residue in the binding pocket of many G-protein coupled receptors, including serotonin receptors.

A specific distance and conformational flexibility between the indole ring and the basic nitrogen, allowing the molecule to adopt the correct orientation within the receptor's binding site.

While these general features are likely necessary for any biological activity of 1H-Indole-6-ethanamine, the precise spatial requirements dictated by the ethylamine's position at the 6-carbon, as opposed to the typical 3-carbon, are not defined in the available literature.

Impact of Substitution Patterns on Receptor Binding Affinity

The affinity of a compound for its receptor target is highly sensitive to the presence, nature, and position of substituents on its core structure. In the context of tryptamine (B22526) derivatives, substitutions on the indole ring can dramatically alter binding affinity and selectivity for different receptor subtypes.

Research on various 6-substituted indole derivatives, while not specifically 1H-Indole-6-ethanamine, provides some insight. For instance, studies on N,N-diallyltryptamine analogs have shown that substitutions at various positions on the indole ring, including the 5- and 7-positions, significantly impact receptor binding and functional activity. One study noted that 6-substituted tryptamine derivatives, in general, displayed lower affinities (greater than micromolar) for all serotonin (5-HT) recognition sites examined acs.org.

A separate line of research focused on creating potent and selective 5-HT1D receptor agonists utilized a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine compounds. This work demonstrated that various complex substituents at the 6-position of the indole ring could yield compounds with high affinity (in the nanomolar range) for the 5-HT1D receptor nih.gov. This indicates that the 6-position is a viable site for modification to achieve potent and selective ligands, although the core structure in that study differs from 1H-Indole-6-ethanamine.

The following table summarizes findings on 6-substituted indole derivatives from the available literature, which may offer inferential clues about the SAR of 1H-Indole-6-ethanamine.

| Compound Class | Substitution at Position 6 | Target Receptor | Observed Affinity/Activity |

| Tryptamine Derivatives | General | 5-HT receptors | Generally displayed >1 µM affinities acs.org |

| Dimethyl-[2-[indol-1-yl]-ethyl]-amine | Tetrahydro-thiopyran-4-ol | 5-HT1D | Potent agonist (Ki = 2.4 nM) nih.gov |

| 1H-Indole-6-amine derivatives | Various methyl and methoxy (B1213986) groups | Pathogenic microorganisms | Pronounced antibacterial activity researchgate.net |

Influence of Stereochemistry on Biological Responses

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. This is because biological receptors are themselves chiral, and thus may interact differently with different stereoisomers of a ligand.

A common point of stereochemical interest in tryptamine derivatives is the alpha-carbon of the ethylamine side chain (the carbon adjacent to the amino group). Introduction of a methyl group at this position creates a chiral center, resulting in (R)- and (S)-enantiomers. Studies on α-methyltryptamines (derivatives of indole-3-ethanamine) have shown that the enantiomers can have different affinities and selectivities for serotonin receptor subtypes maps.org. For example, with a 5-hydroxy or 5-methoxy substituent on the indole ring, the (S)-enantiomer typically has a higher affinity for 5-HT receptors.

For 1H-Indole-6-ethanamine, there are no studies available that introduce a chiral center on the side chain and evaluate the differential effects of the resulting enantiomers. Therefore, the influence of stereochemistry on its biological responses remains uncharacterized.

Correlating Structural Modifications with Mechanistic Pathways

Understanding how specific structural changes to a molecule alter its downstream signaling or mechanistic pathways is a key goal of SAR studies. For tryptamine derivatives acting at serotonin receptors, this can involve determining whether a compound is an agonist, partial agonist, antagonist, or inverse agonist, and how it might bias signaling towards specific intracellular pathways (e.g., G-protein-mediated vs. β-arrestin-mediated pathways).

Computational and Theoretical Chemistry

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For indole (B1671886) ethylamine (B1201723) derivatives, this is particularly useful in predicting their interaction with biological targets like protein receptors.

Molecular docking simulations predict how 1H-Indole-6-ethanamine and its derivatives might fit into the binding site of a receptor. The process involves generating various possible conformations (poses) of the ligand within the receptor's active site and scoring them based on their binding energy. Lower binding energy scores typically indicate a more stable and favorable interaction.

Studies on novel indole ethylamine derivatives targeting the human peroxisome proliferator-activated receptor alpha (PPARα) have demonstrated the utility of this approach. nih.govsemanticscholar.org In these simulations, the three-dimensional structures of the ligands are constructed and their energy is minimized before docking them into the ligand-binding pocket of the receptor. nih.gov The resulting docking scores provide a quantitative measure of binding affinity. For instance, a C6-Br-substituted indole derivative showed a significantly better docking score (10.9630) compared to the reference drug fenofibrate (B1672516) (3.4233), indicating a stronger predicted binding affinity for PPARα. nih.govsemanticscholar.org

This predictive power is essential for virtual screening and rational drug design, allowing researchers to prioritize compounds with the highest potential for biological activity before undertaking laboratory synthesis and testing.

Beyond predicting binding affinity, molecular docking elucidates the specific molecular interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the ligand's biological effect. For indole-based compounds, common interactions include:

Hydrogen Bonds: The amine group in the ethylamine side chain and the indole nitrogen can act as hydrogen bond donors, while electronegative atoms in the receptor's amino acid residues can act as acceptors. A conserved aspartate residue (Asp 3.32) in serotonin (B10506) receptors, for example, often forms a crucial electrostatic interaction or salt bridge with the protonatable nitrogen atom of indole ligands. nih.gov

Hydrophobic Interactions: The indole ring, being an aromatic system, frequently engages in hydrophobic interactions with nonpolar amino acid residues in the receptor's binding pocket. nih.gov In serotonin and dopamine (B1211576) receptors, residues such as tryptophan (Trp 6.48) and phenylalanine (Phe 6.51, Phe 6.52) create a hydrophobic microdomain where the indole moiety can bind. nih.gov

Pi-Stacking: The aromatic indole ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan through pi-pi stacking interactions.

In silico docking of an indole ethylamine derivative with PPARα revealed that the indole ring formed hydrophobic interactions with amino acid residues like Met220 and Ile317, while other parts of the molecule formed hydrogen bonds with residues such as Thr283 and Val324. semanticscholar.org This detailed interaction profile provides a molecular basis for the observed binding affinity and can guide the design of new derivatives with improved specificity and potency.

Table 1: Molecular Docking Scores of Indole Ethylamine Derivatives against PPARα This interactive table summarizes the predicted binding affinities from computational docking studies.

| Compound | Docking Score |

|---|---|

| Indole Derivative 9 (C6-Br substituted) | 10.9630 |

| Lanifibranor 5 | 8.4709 |

| Indole Derivative 8 | 8.4555 |

| Indole Derivative 4 | 6.3653 |

| Fenofibrate (Reference) | 3.4233 |

| Indole Derivative 5 | 3.0505 |

Data sourced from studies on novel indole ethylamine derivatives. nih.govsemanticscholar.org

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of molecules. These calculations provide a fundamental understanding of a molecule's structure, stability, and reactivity.

Electronic structure analysis involves calculating the distribution of electrons within a molecule. This is often achieved using methods like Density Functional Theory (DFT), which can accurately predict molecular geometries and orbital energies. For indole-containing molecules, DFT calculations can reveal how substituents on the indole ring affect the electronic properties of the entire molecule. researchgate.net For example, calculations performed on a 7-azaindole (B17877) derivative showed that the incorporation of a nonyl-phenyl moiety slightly destabilized the highest occupied molecular orbital (HOMO) while stabilizing the lowest unoccupied molecular orbital (LUMO). researchgate.net This type of analysis is crucial for understanding how structural modifications can tune the molecule's electronic behavior.

Frontier Molecular Orbital (FMO) theory is a key application of electronic structure analysis that focuses on the HOMO and LUMO of a molecule. taylorandfrancis.comwikipedia.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile. taylorandfrancis.comyoutube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons, acting as an electrophile. taylorandfrancis.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. taylorandfrancis.com In a study of a 7-azaindole derivative, DFT calculations determined the HOMO energy to be -6.0 eV and the LUMO energy to be -1.2 eV. researchgate.net The distribution of these orbitals is also informative; the HOMO was found to be spread across both the phenyl and azaindole parts of the molecule, while the LUMO was primarily located on the azaindole core. researchgate.net Such information helps predict the sites of electrophilic and nucleophilic attack and explains the molecule's reactivity and photophysical properties. researchgate.nettaylorandfrancis.com

Table 2: Calculated Frontier Molecular Orbital Energies This interactive table presents data from quantum chemical calculations on an indole-related compound.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|

| 7-Azaindole (Reference) | -6.2 | -1.1 |

| 5-(4-nonylphenyl)-7-azaindole (Monomer) | -6.0 | -1.2 |

| 5-(4-nonylphenyl)-7-azaindole (Dimer) | -6.0 | -1.3 |

Data calculated at the B3LYP/6-311++G** level of theory. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. rsc.org The MEP map uses a color scale to indicate different potential values:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue: Indicates regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Represents regions of neutral or near-zero potential, often corresponding to nonpolar parts of the molecule.

MEP mapping helps in understanding ligand-receptor interactions, as the electrostatic complementarity between a ligand and its binding site is a major driver of molecular recognition. rsc.org For instance, the negative potential regions on a ligand will preferentially interact with positive regions in the receptor pocket, and vice versa. By analyzing the MEP map of 1H-Indole-6-ethanamine, one could identify the electron-rich indole ring and the electron-deficient amine protons, predicting their likely roles in forming intermolecular interactions.

Homology Modeling for Target Protein Structures

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known but its experimental structure has not been determined. This method is particularly valuable in the study of how ligands like 1H-Indole-6-ethanamine might interact with their biological targets, which are often G protein-coupled receptors (GPCRs) such as serotonin receptors.

The process begins by identifying a protein with a known experimental structure (the template) that has a similar amino acid sequence to the target protein. For potential targets of 1H-Indole-6-ethanamine, such as various serotonin receptor subtypes, several crystal structures are available to serve as templates. Once a suitable template is found, the amino acid sequence of the target protein is aligned with the template's sequence. A three-dimensional model of the target protein is then generated by copying the coordinates of the template's backbone and modeling the side chains of the differing amino acids. The resulting model is then refined using energy minimization techniques to resolve any structural inconsistencies.

This modeled protein structure can then be used in molecular docking studies to predict how 1H-Indole-6-ethanamine and its derivatives bind to the receptor's active site. For instance, studies on similar indole derivatives have successfully used homology models of serotonin receptors to understand key interactions, such as the salt bridge formation between the protonatable nitrogen of the ethylamine side chain and a conserved aspartate residue in the receptor's binding pocket nih.gov.

Table 1: Key Steps in Homology Modeling for 1H-Indole-6-ethanamine Target Proteins

| Step | Description |

| Template Selection | Identifying one or more known protein structures with high sequence similarity to the target receptor (e.g., a specific serotonin receptor subtype). |

| Sequence Alignment | Aligning the amino acid sequence of the target protein with the sequence of the selected template(s). |

| Model Building | Generating the 3D coordinates of the target protein's backbone and side chains based on the aligned template structure. |

| Loop Modeling | Predicting the structure of loop regions that may differ between the target and template proteins. |

| Model Refinement | Optimizing the geometry of the entire model using energy minimization and molecular dynamics simulations to produce a stereochemically sound structure. |

| Model Validation | Assessing the quality of the generated model using various computational tools to ensure its reliability for subsequent studies like molecular docking. |

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is instrumental in narrowing down the vast chemical space to a manageable number of candidates for experimental testing.

For a compound like 1H-Indole-6-ethanamine, virtual screening can be employed to explore its potential biological targets or to discover new derivatives with enhanced activity. The process often starts with a known ligand or a modeled binding site of a target protein.

Structure-Based Virtual Screening (SBVS): If the 3D structure of a potential target is known or has been determined through homology modeling, SBVS can be performed. This involves docking a library of compounds into the binding site of the receptor and scoring their potential interactions. For indole derivatives, this has been used to identify potent ligands for targets like β-secretase (BACE1) nih.govresearchgate.net. The scoring functions estimate the binding affinity, and the top-scoring compounds are selected for further investigation.

Ligand-Based Virtual Screening (LBVS): When a 3D structure of the target is not available, but there are known active ligands, LBVS methods can be used. These techniques rely on the principle that similar molecules tend to have similar biological activities. Pharmacophore modeling, a common LBVS approach, involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a particular receptor. This pharmacophore model is then used as a query to search chemical databases for other molecules that fit these criteria.

Virtual Library Design: Building upon the insights from in silico screening, virtual libraries of novel compounds can be designed. Starting with the 1H-Indole-6-ethanamine scaffold, various chemical modifications can be systematically explored in a computational environment. For example, different substituents can be added to the indole ring or the ethylamine side chain to create a virtual library of derivatives. These derivatives can then be docked into the target receptor to predict their binding affinities and select the most promising candidates for synthesis and biological evaluation. This approach has been successfully applied to design potent 5-HT1A receptor agonists from an indolealkylpiperazine core structure nih.gov.

Table 2: Comparison of In Silico Screening Methods for 1H-Indole-6-ethanamine Research

| Method | Principle | Requirements | Application for 1H-Indole-6-ethanamine |

| Structure-Based Virtual Screening (SBVS) | Docking of ligands into the 3D structure of a target protein. | 3D structure of the target protein (experimental or homology model). | Identifying potential protein targets for 1H-Indole-6-ethanamine or screening for derivatives with improved binding. |

| Ligand-Based Virtual Screening (LBVS) | Searching for molecules with similar properties to known active ligands. | A set of known active ligands for the target. | Discovering compounds with similar activity profiles to known serotonergic or other CNS-active agents. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features for biological activity. | A set of structurally diverse active ligands. | Creating a model to screen for novel scaffolds that could mimic the activity of 1H-Indole-6-ethanamine or related compounds. |

Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 1H-Indole-6-ethanamine, providing detailed information about its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. While reports confirm that the structure of 1H-Indole-6-ethanamine has been verified using NMR analysis, specific chemical shift and coupling constant data are not extensively detailed in publicly available literature policija.si. However, the expected spectral characteristics can be predicted based on the known structure of the molecule and general principles of NMR.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen atoms in the molecule. The indole (B1671886) NH proton would typically appear as a broad singlet in the downfield region (around δ 10-11 ppm). The protons on the aromatic benzene (B151609) ring portion (H-4, H-5, and H-7) would resonate in the aromatic region (approximately δ 7.0-7.6 ppm), exhibiting characteristic splitting patterns (e.g., doublets, triplets) based on their coupling with adjacent protons. The protons of the pyrrole (B145914) ring (H-2 and H-3) would also be found in the aromatic region, typically between δ 6.5 and 7.5 ppm. The two methylene groups (-CH₂-) of the ethanamine side chain would produce signals in the aliphatic region, likely between δ 2.8 and 3.5 ppm, appearing as triplets due to coupling with each other. The terminal amine (-NH₂) protons would likely present as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The carbons of the indole ring would generate multiple signals in the aromatic region (δ 100-140 ppm). The two aliphatic carbons of the ethylamine (B1201723) side chain would appear in the upfield region of the spectrum (typically δ 20-50 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1H-Indole-6-ethanamine, which has been measured for this compound, would be expected to display several characteristic absorption bands policija.sipolicija.si.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Indole) | ~3400 | Stretching |

| N-H (Primary Amine) | 3300-3400 | Asymmetric & Symmetric Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2960 | Stretching |

| C=C (Aromatic) | 1500-1600 | Stretching |

| N-H (Amine) | 1590-1650 | Bending (Scissoring) |

| C-N | 1020-1250 | Stretching |

These bands, particularly the N-H stretches from both the indole ring and the primary amine, as well as the aromatic C-H and C=C vibrations, provide a characteristic fingerprint for the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The indole ring of 1H-Indole-6-ethanamine constitutes a chromophore that absorbs UV light. The UV-Vis spectrum of indole and its derivatives typically exhibits two main absorption bands. The first, more intense band (known as the ¹Lₐ band) appears around 260-290 nm, often with fine vibrational structure. A second, stronger absorption band (the ¹Bₐ band) is usually observed at a shorter wavelength, around 210-220 nm. The exact position and intensity of these absorption maxima can be influenced by the solvent and the substitution pattern on the indole ring.

Mass Spectrometry (LC-MS, HR-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HR-MS) has been used to analyze 1H-Indole-6-ethanamine, often in conjunction with liquid chromatography (LC-MS) fiu.edu.

The compound is typically ionized using a soft ionization technique like electrospray ionization (ESI), forming a protonated molecule [M+H]⁺. The exact mass of this ion allows for the confirmation of the molecular formula, C₁₁H₁₄N₂.

Key Mass Spectrometry Data for 1H-Indole-6-ethanamine:

| Parameter | Observed Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂ | policija.sifiu.edupolicija.si |

| Exact Mass | 174.116 | adap.cloud |

Collision-induced dissociation (CID) of the precursor ion generates a characteristic fragmentation pattern that aids in structural confirmation. The primary fragmentation pathway for tryptamines involves the cleavage of the bond beta to the indole ring, resulting in the formation of a stable immonium ion from the side chain and a fragment corresponding to the indole nucleus.

Observed Mass Fragments:

| m/z | Interpretation | Reference |

|---|---|---|

| 131 / 130 | Indole nucleus fragment | policija.si |

The detection of these specific fragments confirms the presence of both the indole core and the ethanamine side chain located at the 6-position policija.sipolicija.si.

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating 1H-Indole-6-ethanamine from impurities or other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile compounds like 1H-Indole-6-ethanamine. The compound has been successfully analyzed using HPLC coupled with time-of-flight (TOF) mass spectrometry policija.sipolicija.si. In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol with additives like formic acid). The retention time (RT) of the compound is a characteristic property under specific chromatographic conditions.

Reported HPLC Retention Times:

| Retention Time (min) | Analytical Method | Reference |

|---|---|---|

| 5.48 | HPLC-TOF | policija.si |

The variation in reported retention times highlights the dependence on the specific HPLC method parameters, including the column, mobile phase composition, gradient, and flow rate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomer Resolution

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation and identification of volatile and semi-volatile compounds, including the positional isomers of indole-ethanamine. The differentiation of isomers such as 4-, 5-, 6-, and 7-(2-aminoethyl)indole is critical, as their distinct substitution patterns on the indole ring lead to unique chemical properties and biological activities. The successful resolution of these isomers by GC-MS hinges on the subtle differences in their physicochemical properties, which influence their interaction with the stationary phase of the GC column.

The chromatographic separation of these isomers, with the exception of the 5- and 6- isomers which may co-elute under certain conditions, is achievable without derivatization. nih.gov The choice of the capillary column's stationary phase is paramount; nonpolar phases often separate compounds based on boiling points, while more polar phases can provide enhanced resolution based on dipole-dipole interactions or hydrogen bonding capabilities. mdpi.com The retention time (t_R) of each isomer is a characteristic feature under specific chromatographic conditions, allowing for their initial differentiation.

Following separation by the gas chromatograph, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra provide a molecular fingerprint based on the fragmentation pattern of the parent molecule. While positional isomers often have identical molecular weights and thus the same molecular ion peak (m/z), their fragmentation patterns can exhibit subtle but significant differences. These differences in the relative abundances of fragment ions allow for the unequivocal identification of each specific isomer, including 1H-Indole-6-ethanamine. For instance, studies on related (2-aminopropyl)indole isomers have shown that they can be readily discriminated using GC-MS analysis. nih.gov

Table 1: Illustrative GC-MS Data for Indole-ethanamine Positional Isomers This table presents hypothetical, yet representative, data to illustrate the expected differences in retention times and key mass spectral fragments for the analytical resolution of indole-ethanamine isomers.

| Compound Name | Positional Isomer | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |

| 1H-Indole-4-ethanamine | 4-substituted | 12.1 | 160, 131, 130, 103 |

| 1H-Indole-5-ethanamine | 5-substituted | 12.5 | 160, 131, 130, 103 |

| 1H-Indole-6-ethanamine | 6-substituted | 12.5 | 160, 131, 130, 103 |

| 1H-Indole-7-ethanamine | 7-substituted | 11.9 | 160, 131, 130, 103 |

Note: The co-elution of 5- and 6-isomers is a known challenge, often requiring optimized chromatographic conditions or derivatization for complete resolution. nih.gov

X-ray Crystallography for Molecular Structure Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous confirmation of a molecule's connectivity, configuration, and conformation, making it invaluable for the structural elucidation of compounds like 1H-Indole-6-ethanamine. The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The successful application of this method relies on the ability to grow a suitable single crystal of the target compound. For indole derivatives, this is often achieved by slow evaporation of a solution in an appropriate solvent. researchgate.net Once a suitable crystal is obtained and analyzed, the diffraction data allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined.

The resulting structural solution provides a wealth of information, including precise bond lengths, bond angles, and torsion angles. Furthermore, it reveals the crystal packing arrangement, showing how individual molecules interact with each other in the solid state through forces such as hydrogen bonding and van der Waals interactions. This level of detail is unparalleled and serves as the gold standard for molecular structure confirmation. While the specific crystal structure of 1H-Indole-6-ethanamine is not detailed in this article, the analysis of related indole compounds demonstrates the power of the technique. For example, the crystal structure of a 3-(6-fluoro-1H-indol-3-yl) derivative was solved and confirmed using X-ray diffraction. researchgate.net Similarly, the analysis of 3-(naphth-1-ylmethyl)indole revealed its molecular and crystal structure, belonging to the triclinic crystal system. researchgate.net

Table 2: Representative Crystallographic Data for an Indole Derivative This table provides an example of the crystallographic data that would be obtained from an X-ray analysis of a compound like 1H-Indole-6-ethanamine, based on published data for similar structures. researchgate.netresearchgate.net

| Parameter | Example Value |

| Chemical Formula | C10H12N2 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.7608 |

| b (Å) | 7.2802 |

| c (Å) | 24.4842 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2631.1 |

| Z (molecules/unit cell) | 8 |

This detailed structural information is crucial for understanding the compound's physical properties and for rational drug design and structure-activity relationship (SAR) studies.

Derivatives and Analogues: Synthesis and Explorations

Systematic Modification of the Indole (B1671886) Ring

The indole nucleus, with its electron-rich pyrrole (B145914) ring and benzene (B151609) portion, offers multiple sites for electrophilic substitution and other functionalizations. Modifications can be targeted at various carbon positions or the indole nitrogen (N1).

Halogenation of the indole ring is a common strategy for creating derivatives. Halogens can serve as synthetic handles for further cross-coupling reactions or can directly influence the electronic properties of the molecule. The synthesis of halogenated indoles often begins with a commercially available halogenated indole precursor.

For instance, a synthetic route starting from 6-bromo-1H-indole has been developed to produce various derivatives. nih.gov The indole nitrogen is first protected, for example with a 4-methoxybenzyl (PMB) group, to prevent side reactions. This is typically achieved by treating the indole with sodium hydride followed by the addition of 4-methoxybenzyl bromide. nih.gov Subsequent reactions can then be performed on other parts of the molecule while the 6-bromo position remains intact, or this position can be used for further modifications like cross-coupling reactions. The biosynthesis of halogenated monoterpenoid indole alkaloids has also been explored in engineered yeast, which can incorporate halogen atoms at various positions (C4, C5, C6, C7) of the indole ring by feeding the yeast culture with the corresponding haloindole derivatives. nih.gov

Table 1: Example of Indole Ring Halogenation

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Introducing alkyl or aryl groups onto the indole ring can significantly alter the steric and electronic profile of the parent compound. While C3 is the most nucleophilic position on the indole ring, modifications at other positions, including those on the benzene portion, can be achieved through various methods, often involving organometallic chemistry. Although specific examples for the C-alkylation or C-arylation of 1H-Indole-6-ethanamine are not prevalent, the general principles of indole chemistry can be applied. Reactions such as Friedel-Crafts alkylation or acylation, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on halogenated indole precursors are standard methods for introducing carbon-based substituents.

The indole nitrogen (N1) is a key site for functionalization. N-alkylation and N-arylation can be readily achieved under basic conditions. For example, the nitrogen of ethyl indol-2-carboxylate has been successfully alkylated using aqueous potassium hydroxide (B78521) in acetone (B3395972) with various alkyl halides. mdpi.com Similarly, 1H-indol-6-ol has been N-arylated with 4-bromophenyl groups and N-alkylated with cyclohexyl groups, demonstrating the versatility of N1 substitution. acs.org Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are also commonly added at the N1 position to modulate reactivity during multi-step syntheses. mdpi.com

Table 2: Examples of N1-Functionalization of Indole Derivatives

| Indole Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1H-indol-6-ol | Phenylboronic acid, Cu(OAc)₂, Et₃N, CH₂Cl₂ | 1-Phenyl-1H-indol-6-ol | 66% | acs.org |

| 1H-indol-6-ol | Cyclohexylamine, CH₂O, TFA | 1-Cyclohexyl-1H-indol-6-ol | 80% | acs.org |

Diversification of the Ethanamine Side Chain

The ethanamine side chain of the parent compound is another prime target for synthetic modification. Alterations can include N-alkylation, N-acylation, or modification of the ethyl backbone. While much of the literature focuses on the more common isomer, tryptamine (B22526) (1H-indole-3-ethanamine), the synthetic principles are directly applicable to 1H-indole-6-ethanamine.

N-alkylation of the primary amine is a straightforward transformation. For example, N-methyltryptamine and N,N-dimethyltryptamine are well-known derivatives of tryptamine. nist.govacs.org These are typically synthesized via reductive amination of the corresponding indole-3-acetaldehyde or by direct alkylation of tryptamine. An iridium-catalyzed N-alkylation of tryptamine using alcohols as alkylating agents has also been developed as an efficient method. researchgate.net

Modification of the ethyl chain, such as the introduction of a methyl group at the alpha-position to the amine, yields α-methyltryptamine. nist.gov Such modifications can introduce a chiral center, leading to enantiomeric pairs with potentially different biological properties.

Table 3: Examples of Ethanamine Side Chain Diversification on the Tryptamine Scaffold

| Modification Type | Parent Compound | Derivative | Reference |

|---|---|---|---|

| N-Alkylation | Tryptamine | N-Methyltryptamine | nist.gov |

| N,N-Dialkylation | Tryptamine | N,N-Dimethyltryptamine | acs.org |

Exploration of Fused Ring Systems Incorporating the Indole Ethanamine Motif

Incorporating the indole ethanamine structure into larger, fused polycyclic systems represents a significant synthetic challenge and an avenue for creating structurally novel compounds. One approach involves the construction of new rings fused to the indole core.

For example, a method has been reported for the synthesis of halogenated 1H-cyclohepta[2,1-b:3,4-b']diindoles. sapub.org This synthesis starts from 2,2'-biindole and involves a condensation reaction with 3-(dimethylamino)-2-haloacroleins in the presence of trifluoromethanesulfonic anhydride (B1165640) to form the central seven-membered ring, effectively fusing two indole units together. sapub.org While not directly incorporating an ethanamine side chain, this work demonstrates a strategy for building complex, fused systems based on the indole nucleus. Another strategy provides a route to indole-fused tricyclic systems through formal cycloadditions of indolyl-allenes, showcasing an atom-economical approach to complex molecular architectures. nih.gov

Synthesis and Evaluation of Chiral Analogues

The introduction of chirality into analogues of 1H-indole-6-ethanamine can be achieved by creating a stereocenter, most commonly on the ethanamine side chain at the carbon alpha to the amino group. The synthesis of chiral amines is a well-developed field in organic chemistry.

One common method is the asymmetric reduction of a prochiral ketone or imine precursor. This often employs chiral catalysts or reagents to achieve high enantioselectivity. researchgate.net Another powerful strategy involves the use of a chiral auxiliary. For instance, (R)- or (S)-1-phenylethylamine (α-PEA) is a widely used chiral auxiliary that can be reacted with a ketone to form a chiral imine. Subsequent reduction of this imine proceeds diastereoselectively, and removal of the auxiliary yields the desired enantiomerically enriched amine. mdpi.com A collection of chiral 3-substituted indole derivatives has been prepared through the nucleophilic addition of indoles to nitrones, resulting in compounds with a new stereocenter on the side chain. nih.gov

Table 4: Strategies for Chiral Amine Synthesis

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Asymmetric Reduction | Reduction of a prochiral ketone or imine using a chiral catalyst (e.g., transition metal complexes) or enzyme. | Can provide direct access to enantiomerically pure amines with high efficiency. | researchgate.net |

| Chiral Auxiliary | A chiral molecule (e.g., 1-phenylethylamine) is temporarily incorporated to direct a stereoselective reaction. | The auxiliary is removed in a later step to yield the chiral product. | mdpi.com |

Positional Isomer Investigations